![molecular formula C21H25N3O7S2 B2836857 6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-42-7](/img/structure/B2836857.png)

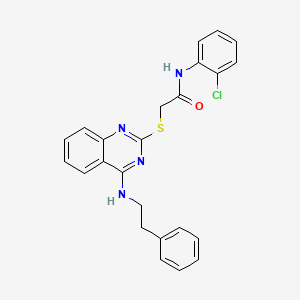

6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

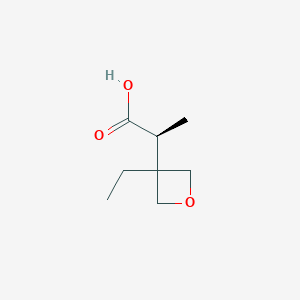

6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H25N3O7S2 and its molecular weight is 495.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Zhu, Lan, and Kwon (2003) discuss the synthesis of highly functionalized tetrahydropyridines, including derivatives related to the specified compound, using an organic phosphine catalyst. This synthesis method is significant for its excellent yields and complete regioselectivity, indicating its potential application in creating a variety of structurally complex and functionalized molecules (Zhu, Lan, & Kwon, 2003).

- Bakhite, Al‐Sehemi, and Yamada (2005) describe the synthesis of novel pyrido and thieno derivatives, including those similar to the compound . Their method involves treating certain carboxamides with carbonyl compounds, leading to a variety of fused polyheterocyclic systems, which can be crucial in developing new materials and pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).

Structural Analysis and Applications

- Brbot-Šaranović, Pavlović, and Cindrić (2000) conducted a study on the structures of new enaminones, which are closely related to the compound . Their research, involving NMR spectra and X-ray diffractometry, provides valuable insights into the molecular structure and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Potential Applications in Materials Science

- Sun et al. (2012) explore carboxylate-assisted ethylamide metal–organic frameworks, demonstrating their synthesis, structure, thermostability, and luminescence. The study of such frameworks, which may include compounds similar to the one mentioned, can lead to advancements in materials science, particularly in the development of new luminescent materials and catalysts (Sun et al., 2012).

Synthesis and Biological Evaluation

- Kumar and Mashelker (2007) discuss the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are structurally related to the specified compound. Their research provides insights into the methods of synthesizing complex heterocycles, which can have potential applications in medicinal chemistry (Kumar & Mashelker, 2007).

- Medvedeva et al. (2010) present a study on the synthesis of pyridothienopyrimidines, investigating the influence of various factors on the reactions. This research offers an understanding of how to manipulate chemical reactions to produce specific heterocyclic compounds, which can be valuable in drug development and material sciences (Medvedeva et al., 2010).

Crystal Engineering and Supramolecular Chemistry

- Arora and Pedireddi (2003) explore the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including compounds structurally related to the specified chemical. This study is pertinent for understanding the principles of crystal engineering and the design of molecular materials (Arora & Pedireddi, 2003).

properties

IUPAC Name |

6-O-ethyl 3-O-methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7S2/c1-5-31-21(27)24-11-10-15-16(12-24)32-19(17(15)20(26)30-4)22-18(25)13-6-8-14(9-7-13)33(28,29)23(2)3/h6-9H,5,10-12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNFNZBPHFECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)

![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)

![N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2836783.png)

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836787.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2836788.png)

![5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2836796.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide](/img/structure/B2836797.png)